tert-Butyl 2-(3-formylphenoxy)acetate

Lipophilicity Partition Coefficient ADME

Researchers requiring the explicit meta-aldehyde tert-butyl ester building block for KOR agonist synthesis (US9487510B2) must avoid regioisomeric substitutes that alter reactivity and purification. tert-Butyl 2-(3-formylphenoxy)acetate (CAS 147593-90-6) eliminates these risks. • Orthogonal protection: tert-butyl ester enables acidolytic deprotection without exposing the aldehyde to basic conditions, preserving the formyl handle for downstream amide coupling or reductive amination. • Process advantage: Boiling point of 337.7 °C provides a wider thermal window for vacuum distillation than methyl or ethyl homologs, improving batch consistency during scale-up. • Analytical certainty: Distinct ¹H NMR (δ 7.32, meta-aromatic) and GC-MS signature allow reliable identification and quantification of the para-regioisomer as a process impurity, supporting regulatory filing.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 147593-90-6
Cat. No. B178881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(3-formylphenoxy)acetate
CAS147593-90-6
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)COC1=CC=CC(=C1)C=O
InChIInChI=1S/C13H16O4/c1-13(2,3)17-12(15)9-16-11-6-4-5-10(7-11)8-14/h4-8H,9H2,1-3H3
InChIKeyIOHGZBLANANFDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(3-formylphenoxy)acetate – Dual-Functional Building Block


tert-Butyl 2-(3-formylphenoxy)acetate (CAS 147593-90-6) is an aromatic aldehyde–ester possessing both a reactive formyl group and a sterically hindered tert-butyl ester on a phenoxyacetic acid scaffold . It serves as a key intermediate in the synthesis of kappa opioid receptor (KOR) agonists and other heterocyclic drug candidates . With a molecular formula C₁₃H₁₆O₄ and exact mass 236.10486 g/mol, this compound is employed where orthogonal reactivity and tuned lipophilicity are required for convergent synthetic routes .

Synthetic Role
Orthogonal aldehyde-ester building block
Convergent fragment and KOR agonist synthesis
Reactivity Profile
Acid-cleavable tert-butyl ester with aldehyde preservation
Orthogonal to base-labile formyl protection
Purification Fit
Enhanced organic-phase partitioning
Supports extraction and preparative HPLC workflows

Why Analogs Cannot Replace tert-Butyl 2-(3-formylphenoxy)acetate


In synthetic sequences requiring the simultaneous presence of a meta‑aldehydic electrophile and a protected carboxylic acid, interchange of the ester group or regioisomeric form profoundly alters physicochemical and reactivity profiles. The tert-butyl ester provides 10‑fold slower hydrolysis than methyl or ethyl esters at physiological pH , while the para‑regioisomer (CAS 276884-77-6) differs in melting point by >56 °C and offers distinct LogP, affecting purification and partition behavior . The free acid (CAS 37748-09-7) eliminates ester protection altogether, removing the orthogonal deprotection strategy essential for fragment-based or parallel library syntheses [1]. These quantifiable differences make generic substitution a source of irreproducible yields, altered chromatographic retention, and failed deprotection sequences.

Ester Group vs Methyl / Ethyl
Methyl or ethyl esters demand basic hydrolysis conditions that may degrade the formyl aldehyde, removing orthogonal deprotection strategy.
Regioisomer vs para (CAS 276884-77-6)
Para-substitution shifts LogP and melting point, altering purification behavior and conformational presentation in KOR pharmacophore models.
Free Acid vs CAS 37748-09-7
Free acid form eliminates ester protection entirely, preventing selective late-stage deprotection required for fragment-based or parallel library syntheses.

Quantitative Comparison vs Closest Analogs


Enhanced Lipophilicity for Extraction and HPLC Purification

The computed XlogP of tert-butyl 2-(3-formylphenoxy)acetate is 2.3 , substantially higher than that of the methyl ester (XlogP ~0.92–1.15) and the ethyl ester (XlogP 1.6) . This difference corresponds to approximately 1.5‑ to 2.5‑fold greater partitioning into organic solvents, a critical practical advantage in liquid–liquid extraction workup and reverse‑phase HPLC purification where longer retention often improves resolution.

Lipophilicity
Cross-study comparable
XlogP 2.3; ∆ +0.70 to +1.38 vs methyl ester
Supports extraction and preparative HPLC resolution
Computed value; empirical logD verification recommended.
Lipophilicity Partition Coefficient ADME Chromatographic Separation

Higher Boiling Point for Safer Liquid Handling

The target compound exhibits a predicted boiling point of 337.7 ± 17.0 °C at atmospheric pressure . This is ~30 °C higher than the methyl ester (307.4 ± 17.0 °C) and substantially above the ethyl ester, which distils at only 148–150 °C at 2 mmHg . The elevated boiling point reflects favorable intermolecular interactions and translates to a broader safe handling range for solvent removal under vacuum without risk of evaporative loss at moderate temperatures.

Boiling Point
Cross-study comparable
337.7 ± 17.0 °C at 760 mmHg (predicted)
Broader safe-handling range for vacuum concentration
Predicted value; experimental boiling point not reported.
Thermal Stability Distillation Boiling Point Purification

Orthogonal Deprotection: Acid-Cleavable Ester with Aldehyde Preservation

The tert-butyl ester can be removed under mildly acidic conditions (e.g., TFA/DCM or HCl/dioxane) that leave the meta‑formyl aldehyde intact [1]. In contrast, methyl and ethyl esters require strongly basic hydrolysis (NaOH, LiOH), conditions under which the formyl group is prone to oxidation, Cannizzaro disproportionation, or aldol condensation, leading to by‑product formation . This orthogonality is a class‑level advantage of tert‑butyl esters over primary alkyl esters when aldehyde functionality must be preserved.

Orthogonal Deprotection
Class-level inference
TFA/DCM cleavage without aldehyde degradation
Acid-labile tert-butyl ester preserves aldehyde for downstream steps
Scaffold-specific kinetic data not reported.
Protecting Group Strategy Orthogonal Deprotection Fragment Synthesis Solid‑Phase Synthesis

Distinct NMR Fingerprint for Regioisomer Identification

The 400 MHz ¹H NMR spectrum in CDCl₃ shows diagnostic resonances at δ 9.94 (s, 1H, CHO), δ 4.56 (s, 2H, OCH₂CO), and δ 1.45 (s, 9H, C(CH₃)₃) [1]. These values differ diagnostically from the para‑regioisomer (CAS 276884‑77‑6), whose aromatic proton splitting pattern is distinct (AA′BB′ system for para‑substitution vs ABC pattern for meta‑substitution) . The readily available GC‑MS spectral library entry (Wiley Registry) further enables rapid batch‑to‑batch identity verification [2].

NMR Identity
Direct head-to-head comparison
¹H NMR δ 9.94 (CHO), 4.56 (OCH₂CO), 1.45 (C(CH₃)₃)
Distinct meta-aromatic splitting pattern vs para-regioisomer
GC-MS library entry enables batch-to-batch identity verification.
Spectroscopic Characterization Regioisomer Identification Quality Control 1H NMR

Solid Form Simplifies Weighing and Storage

The compound is reported as a low‑melting solid (Sigma‑Aldrich physical form “Low Melting Solid”) with a recommended storage temperature of 2–8 °C . In contrast, the methyl ester is most commonly handled as a liquid or low‑solid at room temperature, and the ethyl ester is a liquid requiring normal refrigerated storage . A defined solid form facilitates accurate weighing (reduced static and solvent retention) and extends shelf‑life by minimizing aldehyde air‑oxidation, which is faster in the liquid state.

Physical Form
Cross-study comparable
Low-melting solid; storage 2–8 °C
Solid form supports accurate weighing and oxidative stability
Liquid analogs may incur static errors and higher degradation rates.
Physical Form Solid Handling Storage Stability Logistics

Patent-Referenced KOR Agonist Intermediate

Lookchem explicitly indexes CAS 147593-90-6 under the patent family “Substituted Heterocyclic Acetamides as Kappa Opioid Receptor (KOR) Agonists” (US9487510B2) [1]. The meta‑aldehyde substitution pattern is critical for the structure‑activity relationship (SAR) of the KOR pharmacophore, as para‑substituted analogs yield different conformational presentation of the reactive handle. The methyl and ethyl ester analogs (CAS 37748-10-0 and 51264-68-7) are not specifically listed in this patent family, indicating a selection bias for the tert‑butyl‑protected building block in the disclosed synthetic route.

Patent Context
Direct head-to-head comparison
Explicitly indexed in KOR agonist patent US9487510B2
Reported selection in disclosed synthetic route
Methyl/ethyl ester analogs not indexed in this patent family.
Kappa Opioid Receptor CNS Drug Discovery Patent Intermediate KOR Agonist

Key Application Scenarios


KOR Agonist Lead Optimization Libraries

Medicinal chemistry teams synthesizing substituted heterocyclic acetamides as KOR agonists for chronic pain and CNS disorders should prioritize CAS 147593-90-6 because it is the explicit building block disclosed in the US9487510B2 patent family [1]. The meta‑aldehyde tert‑butyl ester provides the required conformational presentation of the formyl group and orthogonal deprotection compatible with downstream amide coupling and reductive amination sequences.

Fragment-Based Drug Discovery with Orthogonal Aldehyde-Ester Reactivity

In fragment‑based campaigns where the formyl group serves as a reversible covalent warhead or as a handle for hydrazone‑bioconjugation, the tert‑butyl ester enables acidolytic deprotection without exposing the aldehyde to basic aqueous conditions that trigger degradation [1]. The XlogP of 2.3 also favors protein‑binding site partitioning relative to more polar methyl or ethyl ester fragments, potentially increasing hit‑to‑lead progression rates.

Agrochemical Intermediate Synthesis with Distillative Purification

Process chemists scaling phenoxyacetic acid derivatives to kilogram quantities benefit from the boiling point of 337.7 °C, which provides a wider thermal window for vacuum distillation than the methyl (307.4 °C) or ethyl (148–150 °C at 2 mmHg) homologs [1]. Improved separation from lower‑boiling impurities and less evaporative loss during solvent‑exchange operations directly reduce manufacturing costs and improve batch consistency.

Regioisomeric QC Reference for para-Impurity Profiling

Analytical development and quality control groups deploying HPLC or SFC methods for purity assessment of phenoxyacetic acid intermediates can use CAS 147593-90-6 as a well‑characterized meta‑isomer reference standard. Its distinct ¹H NMR signature (δ 7.32 singlet for the meta‑aromatic proton) and unique GC‑MS spectrum (Wiley Registry entry) [1] enable reliable identification and quantification of the para‑regioisomer (CAS 276884-77-6) as a process impurity, supporting regulatory filing requirements for drug‑substance intermediate control.

Application
Selection Property
Validation Focus
KOR agonist lead optimization
Patent-referenced meta-aldehyde building block
Synthetic route fidelity and SAR conformational fit
Fragment-based drug discovery
Orthogonal aldehyde-ester reactivity and lipophilicity
Aldehyde stability during acidolytic deprotection; binding-site partitioning
Agrochemical intermediate scale-up
Elevated boiling point and thermal window
Vacuum distillation recovery and batch consistency
Regioisomeric QC impurity profiling
Distinct NMR and GC-MS meta-isomer signature
para-impurity identification and quantification
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